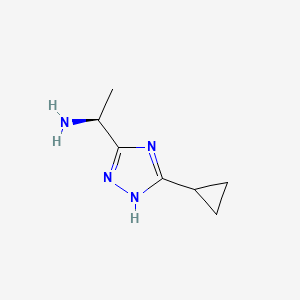![molecular formula C13H21N B13257235 Tert-butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13257235.png)
Tert-butyl[(2,4-dimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a tertiary amine, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2,4-dimethylphenyl)methyl]amine typically involves the reaction of tert-butylamine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 2,4-dimethylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, alkoxides, and amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or primary amines.
Scientific Research Applications
Tert-butyl[(2,4-dimethylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(2,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl[(2,4-dimethylphenyl)methyl]methylamine: Similar structure with an additional methyl group attached to the nitrogen atom.
2,4-Di-tert-butylphenol: Contains tert-butyl groups attached to a phenol ring.
4-tert-Butyl-2,6-dimethylphenylamine: Similar structure with different substitution patterns on the phenyl ring.
Uniqueness
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is unique due to its specific combination of tert-butyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
OTFHIZALQHNZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13257166.png)
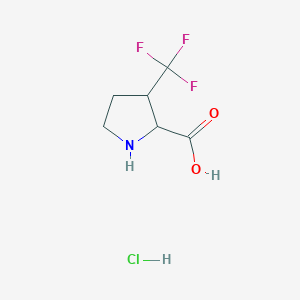
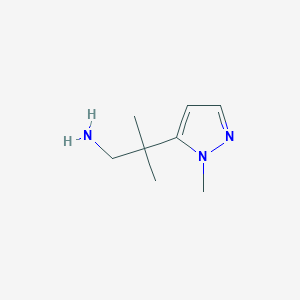
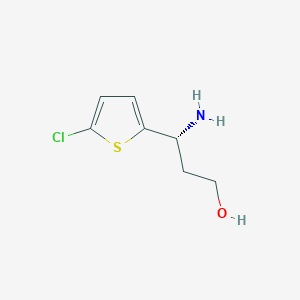
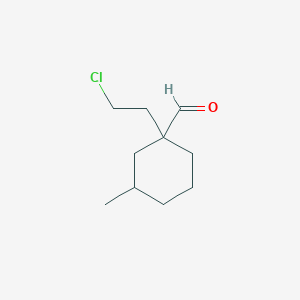
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole](/img/structure/B13257225.png)
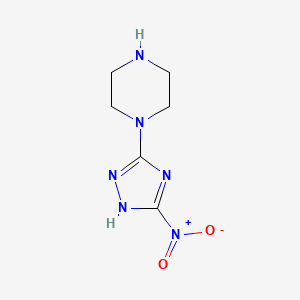
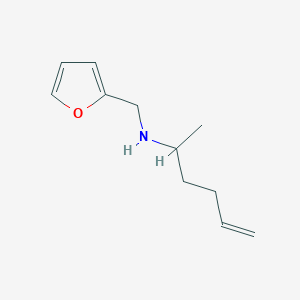
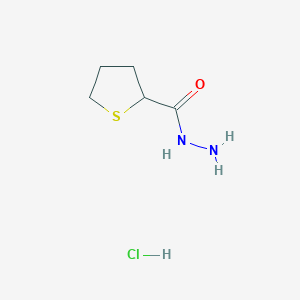
![3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13257243.png)
![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13257246.png)
